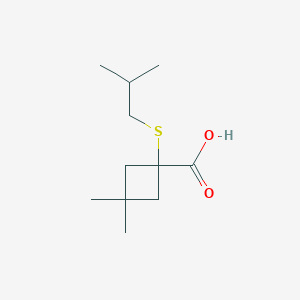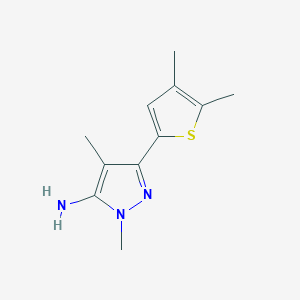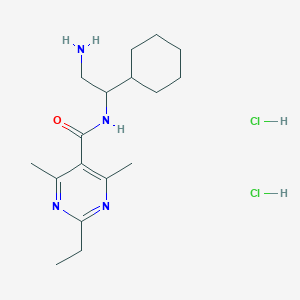
N-(2-amino-1-cyclohexylethyl)-2-ethyl-4,6-dimethylpyrimidine-5-carboxamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-amino-1-cyclohexylethyl)-2-ethyl-4,6-dimethylpyrimidine-5-carboxamide dihydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexyl group, an amino group, and a pyrimidine ring. Its molecular formula is C14H28Cl2N4O, and it is often used in research settings due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-1-cyclohexylethyl)-2-ethyl-4,6-dimethylpyrimidine-5-carboxamide dihydrochloride typically involves multiple steps. One common method includes the reaction of 2-ethyl-4,6-dimethylpyrimidine-5-carboxylic acid with 2-amino-1-cyclohexylethylamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The final product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is often subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-amino-1-cyclohexylethyl)-2-ethyl-4,6-dimethylpyrimidine-5-carboxamide dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
N-(2-amino-1-cyclohexylethyl)-2-ethyl-4,6-dimethylpyrimidine-5-carboxamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-amino-1-cyclohexylethyl)-2-ethyl-4,6-dimethylpyrimidine-5-carboxamide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, leading to reduced inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-amino-1-cyclohexylethyl)-2-(naphthalen-2-yl)acetamide hydrochloride
- 2-amino-1-cyclohexyl-1H-pyrrolo(2,3-b)quinoxaline-3-carboxylic acid ethyl ester
- N-(2-amino-1-cyclohexylethyl)-2-indazol-2-ylacetamide dihydrochloride
Uniqueness
N-(2-amino-1-cyclohexylethyl)-2-ethyl-4,6-dimethylpyrimidine-5-carboxamide dihydrochloride is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. Its structure allows for versatile applications in different fields of research, making it a valuable compound for scientific studies.
Propriétés
Formule moléculaire |
C17H30Cl2N4O |
|---|---|
Poids moléculaire |
377.3 g/mol |
Nom IUPAC |
N-(2-amino-1-cyclohexylethyl)-2-ethyl-4,6-dimethylpyrimidine-5-carboxamide;dihydrochloride |
InChI |
InChI=1S/C17H28N4O.2ClH/c1-4-15-19-11(2)16(12(3)20-15)17(22)21-14(10-18)13-8-6-5-7-9-13;;/h13-14H,4-10,18H2,1-3H3,(H,21,22);2*1H |
Clé InChI |
AQOTZZBPFKCMIT-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=C(C(=N1)C)C(=O)NC(CN)C2CCCCC2)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13520068.png)
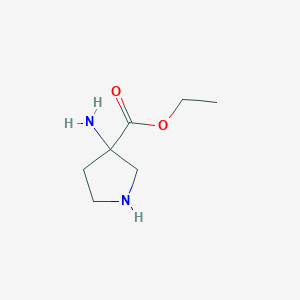

![Imidazo[1,2-a][1,3,5]triazin-2-amine](/img/structure/B13520076.png)
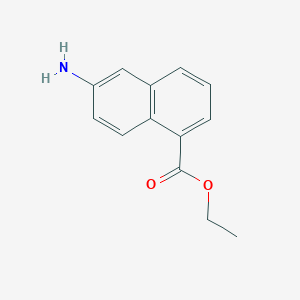
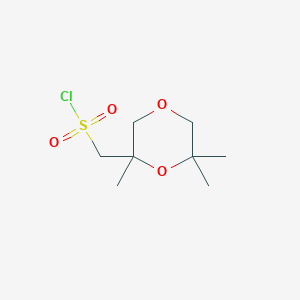
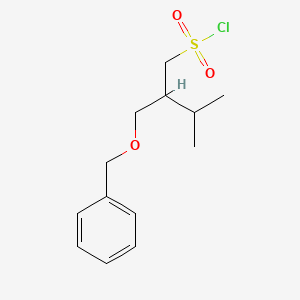
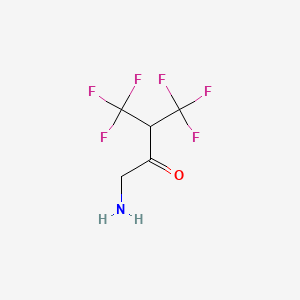

![tert-butyl(2S,3aS,6aS)-2-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylatehydrochloride](/img/structure/B13520122.png)


